Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
CAS No.:
Cat. No.: VC15695056
Molecular Formula: C17H18ClNO4S
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClNO4S |
|---|---|
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H18ClNO4S/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-6-12(18)8-13/h5-8H,4,9H2,1-3H3,(H,19,20) |
| Standard InChI Key | KLYYSDFOQMUYEI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=CC=C2)Cl |
Introduction
Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring, an ethyl ester group, and a chlorophenoxyacetyl moiety. This compound is of interest due to its unique structural components and potential biological activities.
Synthesis and Reactivity
The synthesis of Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps, often starting with the preparation of the thiophene core and subsequent modification with the chlorophenoxyacetyl group. The reactivity of this compound can be attributed to the presence of several functional groups, including the ester and amide functionalities.
Related Compounds
Several compounds share structural features with Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate. Notable examples include:
Availability and Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume